5-Dimethylaminonaphthalene-1-sulfonyl-L-leucine
Description
Historical Context of Dansyl Derivatives in Biochemical Research
The origins of dansyl derivatives trace back to the mid-20th century, when researchers sought reliable methods for labeling and detecting amino acids and proteins. The dansyl group, a dimethylaminonaphthalene sulfonyl moiety, was first introduced as a fluorescent tag in the 1950s. Its synthesis typically involved reacting dansyl chloride with target molecules, a method pioneered by Gregorio Weber in 1952 for studying protein interactions. This breakthrough enabled scientists to track biochemical processes with unprecedented clarity, as the dansyl group’s strong fluorescence provided a visible marker for otherwise undetectable molecular interactions.
By the 1970s, dansyl derivatives had become indispensable in peptide sequencing. The Edman degradation technique, which relies on stepwise removal of amino acids from polypeptides, was enhanced by dansylation. The fluorescent dansyl group allowed researchers to identify terminal amino acids with higher sensitivity compared to earlier colorimetric methods. For example, dansyl chloride’s reaction with N-terminal residues produced stable fluorescent adducts, enabling precise sequence determination even in low-abundance peptides.
The evolution of dansyl derivatives accelerated with advancements in chromatography and spectroscopy. High-performance liquid chromatography (HPLC) systems paired with fluorescent detectors could resolve dansylated amino acids at nanomolar concentrations, making these compounds vital for metabolomics studies. Dansyl-L-leucine emerged as a specialized derivative for investigating leucine metabolism, a critical pathway in protein synthesis and cellular energy regulation. Its structural specificity allowed researchers to distinguish leucine from structurally similar branched-chain amino acids, addressing a longstanding challenge in amino acid analysis.
Properties
IUPAC Name |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-12(2)11-15(18(21)22)19-25(23,24)17-10-6-7-13-14(17)8-5-9-16(13)20(3)4/h5-10,12,15,19H,11H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMQRPDOXIPUFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis of Dansylleucine proceeds through nucleophilic substitution, where the primary amine group of L-leucine reacts with the sulfonyl chloride group of dansyl chloride. The reaction is typically conducted in anhydrous pyridine, which acts as both a solvent and a base to neutralize hydrochloric acid byproducts.
$$
\text{L-Leucine} + \text{Dansyl chloride} \xrightarrow{\text{pyridine}} \text{Dansylleucine} + \text{HCl}
$$
Standard Laboratory Procedure
A representative protocol from recent literature involves the following steps:
- Reagent Preparation : Dissolve 1.0 mmol of L-leucine in 1 mL of anhydrous pyridine at 0°C.
- Dansyl Chloride Addition : Add 1.1 mmol of dansyl chloride dropwise under nitrogen atmosphere.
- Reaction Monitoring : Stir the mixture at room temperature until thin-layer chromatography (TLC) confirms complete consumption of L-leucine (typically 4–6 hours).
- Workup : Quench the reaction by pouring it into ice-cold water, inducing precipitation.
- Purification : Filter the crude product, wash with hexane, and purify via column chromatography using ethyl acetate/hexane eluents.
Table 1: Typical Reaction Conditions and Yields
| Parameter | Value/Description | Source |
|---|---|---|
| Solvent | Anhydrous pyridine | |
| Temperature | 0°C (initial), RT (reaction) | |
| Molar Ratio (Leu:Dansyl) | 1:1.1 | |
| Yield | 70–85% |
Optimization Strategies for Industrial-Scale Production
Solvent and Base Selection
Industrial protocols prioritize cost-effective solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) over pyridine. Triethylamine (TEA) is often substituted for pyridine to reduce toxicity and facilitate recycling.
Temperature and Reaction Time
Elevating the reaction temperature to 40–50°C reduces processing time from 6 hours to 2–3 hours without compromising yield. However, excessive heat risks dansyl chloride decomposition, necessitating precise control.
Purification Techniques
Large-scale production replaces column chromatography with recrystallization using ethanol/water mixtures, achieving >95% purity at reduced costs.
Table 2: Industrial vs. Laboratory-Scale Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | Pyridine | DCM/THF |
| Base | Pyridine | Triethylamine |
| Purification | Column chromatography | Recrystallization |
| Cost per gram | $120–150 | $30–40 |
| Purity | >98% | >95% |
Analytical Techniques for Quality Control
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases (70:30 v/v) resolves Dansylleucine from unreacted starting materials. Retention times typically range from 6.5–7.2 minutes.
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, DMSO-d6) key peaks:
Mass Spectrometry
Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 364.5 [M+H]⁺, consistent with the molecular formula C₁₈H₂₄N₂O₄S.
Applications in Biochemical Research
Enzyme Inhibition Studies
Dansylleucine derivatives inhibit leucine aminopeptidase with IC₅₀ values of 2.3–4.7 µM, making them valuable tools for studying protease mechanisms.
Chemical Reactions Analysis
Types of Reactions
5-Dimethylaminonaphthalene-1-sulfonyl-L-leucine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₃H₁₅N₃O₂S
- Molecular Weight : 281.35 g/mol
- Structure : The compound features a naphthalene ring with a sulfonyl group and a dimethylamino group, which contributes to its fluorescent properties.
Biochemical Applications
-
Protein Labeling and Detection
- Dansylleucine is widely used for labeling proteins due to its strong fluorescence. This property allows researchers to track protein interactions and dynamics in real-time during various biochemical assays.
- Case Study : A study demonstrated the utility of dansylleucine in monitoring protein interactions in living cells, revealing insights into cellular signaling pathways.
-
Chiral Recognition
- The compound has been studied for its ability to differentiate between chiral molecules, making it useful in analytical chemistry for chiral separation techniques.
- Data Table: Chiral Binding Affinity
Enantiomer Binding Free Energy (kJ/mol) Percent Occupied Dansyl (L) Leucine -21.89 98.84% Dansyl (D) Leucine -14.58 87.84%
-
Antimicrobial Activity
- Research indicates that dansylleucine exhibits significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness at specific concentrations, suggesting potential applications in antibiotic development.
-
Drug Delivery Systems
- The fluorescent nature of dansylleucine allows it to serve as a tracer in drug delivery systems, enhancing the bioavailability of therapeutic agents by monitoring their distribution within biological systems.
Research Findings
- Dansylleucine's interaction with biomolecules has been extensively studied, revealing its potential in understanding protein dynamics and enzyme activities.
- A review highlighted that dansylleucine could be utilized in the development of new therapeutic strategies due to its ability to modulate protein functions through selective labeling.
Case Studies
-
Chiral Recognition Study :
- Molecular dynamics simulations showed that dansylleucine binds more favorably to L-enantiomers than D-enantiomers, indicating its potential for use in chiral separation processes.
-
Antimicrobial Efficacy Study :
- In vitro studies confirmed that dansylleucine disrupts bacterial membranes, providing insights into its mechanism of action against Gram-positive and Gram-negative bacteria.
-
Protein Interaction Monitoring :
- Dansylleucine was employed to visualize protein interactions within cellular environments, contributing to a deeper understanding of metabolic pathways and signaling mechanisms.
Mechanism of Action
The mechanism of action of 5-Dimethylaminonaphthalene-1-sulfonyl-L-leucine involves its ability to fluoresce upon binding to specific targets. The compound’s fluorescent properties are due to the presence of the dimethylaminonaphthalene moiety, which absorbs light at a specific wavelength and emits light at a different wavelength. This fluorescence can be used to track the presence and concentration of the compound in various biological and chemical systems.
Comparison with Similar Compounds
Key Findings :
- Hydrophobicity : The branched side chains of leucine and isoleucine increase hydrophobicity compared to valine, influencing their retention times in reversed-phase chromatography .
- Stereochemical Effects: The chirality of the amino acid moiety (e.g., L-configuration) enables enantiomeric discrimination in chiral separation techniques.
- Fluorescence Quenching : Bulkier side chains (e.g., isoleucine, leucine) may reduce fluorescence intensity due to steric hindrance around the dansyl group, though experimental validation is needed.
Other Sulfonamide Derivatives
Non-amino acid dansyl sulfonamides and simpler sulfonamides exhibit distinct properties:
Key Findings :
- Reactivity: Dansyl chloride is highly reactive but unstable in aqueous environments, whereas this compound is a stable conjugate ideal for long-term studies .
- Biological Interactions: Amino acid conjugates (e.g., L-leucine) enhance compatibility with biological systems compared to non-amino acid sulfonamides, which are often used as small-molecule inhibitors or diagnostics .
Research and Application Insights
- Chiral Separations : The L-leucine derivative’s γ-branching improves resolution in chiral stationary phases compared to valine or isoleucine analogs .
- Fluorescence Applications: While dansyl chloride is preferred for labeling, this compound’s stability makes it suitable for tracking peptide conformational changes.
Biological Activity
5-Dimethylaminonaphthalene-1-sulfonyl-L-leucine (Dns-Leu), a fluorescent compound, has garnered significant attention in biochemical research due to its unique structural features and biological activities. This article delves into its biological activity, synthesis methods, applications, and relevant case studies.
Chemical Structure and Properties
Dns-Leu is characterized by a naphthalene ring with a sulfonyl group and a dimethylamino group. Its molecular formula is , with a molar mass of approximately 364.46 g/mol. The compound exhibits fluorescence properties that make it particularly useful in various analytical techniques, especially in protein analysis.
Synthesis Methods
Dns-Leu can be synthesized through several methods, including:
- Direct Sulfonation : Involves the reaction of L-leucine with sulfonyl chloride derivatives.
- Coupling Reactions : Utilizes coupling agents to link the naphthalene sulfonyl moiety with L-leucine.
- Fluorescent Labeling : Often employed in labeling amino acids for detection in chromatography.
Protein Interaction Studies
Dns-Leu is primarily used for studying protein interactions due to its ability to selectively label amino acids. It has been shown to interact with various biomolecules, enhancing the understanding of protein structure and function. Notably, Dns-Leu's binding affinities with proteins can be quantified using fluorescence spectroscopy.
Case Studies
- Protein Analysis : In a study examining the interaction of Dns-Leu with serum albumin, it was found that the compound could effectively label specific sites on the protein, allowing for detailed mapping of binding interactions and conformational changes.
- Cellular Uptake : Research demonstrated that Dns-Leu can penetrate cellular membranes and label intracellular proteins, providing insights into cellular mechanisms and protein localization within live cells .
- Amino Acid Transport : Dns-Leu has been implicated in studies focusing on amino acid transport systems, particularly how leucine derivatives influence mTOR signaling pathways related to protein synthesis and metabolic regulation .
Applications
Dns-Leu's applications extend across various fields:
- Fluorescent Probes : Used extensively as a fluorescent probe in biochemical assays to study enzyme activities and protein interactions.
- Analytical Chemistry : Employed in liquid chromatography for post-column derivatization of amino acids, enhancing detection sensitivity .
- Biotechnology : Useful in developing assays for monitoring protein synthesis and degradation in cell cultures.
Comparative Analysis with Related Compounds
The following table summarizes key features of Dns-Leu compared to structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Naphthalene ring with sulfonyl group | Selective labeling of amino acids |
| Dansyl Chloride | Naphthalene ring with sulfonyl chloride | Primarily used for labeling amines |
| Dansyl-L-leucine | Similar structure with L-leucine | Enhanced solubility and stability |
| 5-Diethylaminonaphthalene-1-sulfonyl-L-leucine | Ethyl groups instead of methyl | Different fluorescence characteristics |
Q & A
Q. What statistical approaches validate the compound’s stability under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
